molecular formula C8H8N2OS B12915401 6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one CAS No. 88037-20-1

6-Methyl-2-prop-2-ynylthio-3-hydropyrimidin-4-one

Cat. No.: B12915401
CAS No.: 88037-20-1
M. Wt: 180.23 g/mol
InChI Key: UERWZDHZLXJZAT-UHFFFAOYSA-N
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Description

6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one typically involves the reaction of 6-methyl-2-thiouracil with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles like amines or halides, solvents like DMF or ethanol, and moderate temperatures.

Major Products Formed

Scientific Research Applications

6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its antitumor and antifibrotic properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis. This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(prop-2-yn-1-ylthio)pyrimidin-4(1H)-one stands out due to its unique propargyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

88037-20-1

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methyl-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H8N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h1,5H,4H2,2H3,(H,9,10,11)

InChI Key

UERWZDHZLXJZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC#C

Origin of Product

United States

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